The compound identified by the Chemical Abstracts Service (CAS) number 84082-64-4 is known as gastric mucin, a large glycoprotein primarily derived from porcine stomach. Gastric mucin plays a critical role in the gastrointestinal tract, providing a protective barrier against gastric acid, digestive enzymes, and pathogenic microorganisms. It is crucial for maintaining the integrity of the gastric mucosa and facilitating digestion by forming a gel-like layer that protects underlying tissues from mechanical damage and chemical irritation .
The synthesis of gastric mucin involves several methods aimed at extracting and purifying the glycoprotein from porcine stomach tissue. Two prominent methods include:
Both methods emphasize maintaining conditions that preserve the functional properties of gastric mucin while achieving high purity levels. The choice of solvents (ethanol or acetone) impacts the yield and quality of the final product.
Gastric mucin consists of a backbone of protein with numerous attached carbohydrate chains, which contribute to its gel-like properties. Its structure can be visualized as a large, branched molecule with various glycosylation patterns that enhance its protective functions in the gastrointestinal tract .
Gastric mucin participates in several chemical reactions within the gastrointestinal environment:
Gastric mucin acts primarily by forming a viscous gel that coats the stomach lining. This gel serves multiple functions:
The mechanism involves complex interactions between mucins and other molecules in the gastrointestinal environment, including enzymes and microbial flora .
Studies have shown that alterations in gastric mucin expression or structure can lead to gastrointestinal disorders, emphasizing its role in health maintenance .
Property | Value |
---|---|
CAS Number | 84082-64-4 |
Origin | Porcine stomach |
Appearance | White or yellowish powder |
Solubility | Soluble in 1 M NaOH (20 mg/mL) |
Molecular Weight | Several hundred thousand to >1 million daltons |
Gastric mucin has several scientific applications:
The core protein backbone of gastric mucin (84082-64-4) consists of a high-molecular-weight polypeptide chain with a monomeric mass of approximately 640 kDa. This backbone accounts for only ~20% of the total molecular weight, dominated by extensive glycosylation. The protein core is characterized by cysteine-rich domains that facilitate disulfide bonding, enabling polymerization into complex networks. Key residues include threonine and serine, which serve as attachment points for O-glycans through glycosidic linkages. This architecture provides structural integrity while maintaining conformational flexibility essential for gel formation and molecular interactions [1] [3].
Gastric mucin features dense O-glycosylation, with carbohydrate units constituting ~80% of its total mass. The glycan chains are primarily attached via α-linkages to serine/threonine residues. Each chain typically contains 2–12 sugar units, including N-acetylgalactosamine (GalNAc), galactose, fucose, and N-acetylglucosamine. A critical modification is terminal sialylation, with bound sialic acid content ≤ 1.2%. Sialic acids impart anionic character to mucins, influencing electrostatic interactions and solubility. The glycosylation profile contributes to mucin’s water-binding capacity, lubricity, and protection against enzymatic degradation [1] [3] [5].
Commercial gastric mucins are classified into isoforms (Type I, II, III) based on purification methods and compositional differences:
Table 1: Comparative Features of Gastric Mucin Isoforms
Property | Type I | Type II | Type III |
---|---|---|---|
Sialic Acid | ≤1.5% | ≤1.2% | ≤2.0% |
Purity | Partially purified | >90% (Mucin ratio) | 73–90% |
Solubility | Soluble in alkali | Soluble in 1M NaOH | Variable |
Applications | General research | Cell culture, digestion models | Biochemical assays |
Type II mucin (84082-64-4) is the most extensively characterized isoform. Its standardized composition makes it suitable for in vitro digestion models, simulated saliva fluids, and quantification standards for mucosal inflammation studies [1] [6] [8].
Mucin solubility exhibits pH-dependent reversibility due to protonation/deprotonation of carboxyl (sialic acid) and amine groups:
Solubility is achieved in 1M NaOH (20 mg/mL) but not in water (<0.1 mg/mL) or DMSO. Divalent cations like Ca²⁺ promote gelation by bridging carboxylate groups [3] [5] [8].
While explicit denaturation temperatures are not provided, mucin’s structure remains stable at physiological temperatures. Glycosylation confers stability by preventing protein backbone degradation. However, elevated temperatures (>60°C) disrupt hydrogen bonding, leading to loss of viscoelasticity. Lyophilized mucin powder is stored at 2–8°C to preserve activity, indicating moderate thermal sensitivity [1] [3].
Mucin solutions exhibit shear-thinning non-Newtonian flow, critical for physiological functions:
Table 2: Rheological Properties of 10 mg/mL Type II Mucin
Condition | Storage Modulus (G') | Loss Modulus (G'') | Viscosity (η) |
---|---|---|---|
pH 5.8 | Low | Low | 0.002 Pa·s |
pH 4.0 | 10× increase | 10× increase | 0.02 Pa·s |
pH 4.0 + 10 mM Ca²⁺ | 10× higher than pH 4.0 | 2× higher than pH 4.0 | 0.2 Pa·s |
Addition of 10 mM CaCl₂ at pH 4–6 increases viscosity 10-fold and shifts the sol-gel transition to pH 6. This occurs via Ca²⁺-mediated crosslinking of sialylated glycans, forming elastic networks [3].
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